molecular formula C17H16BrN3O3 B15082337 N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide CAS No. 476430-66-7

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B15082337
CAS No.: 476430-66-7
M. Wt: 390.2 g/mol
InChI Key: DTALZKKNSBRXFJ-KEBDBYFISA-N
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Description

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that features a bromobenzylidene group, a hydrazino group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
  • 3-Bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
  • N-(2-{[2-(3-Bromobenzylidene)hydrazino]carbonyl}phenyl)-4-fluorobenzamide

Uniqueness

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzamide group enhances its solubility and bioavailability, making it a more effective compound in medicinal applications compared to its analogs .

Properties

CAS No.

476430-66-7

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide

InChI

InChI=1S/C17H16BrN3O3/c1-24-15-7-5-13(6-8-15)17(23)19-11-16(22)21-20-10-12-3-2-4-14(18)9-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

DTALZKKNSBRXFJ-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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